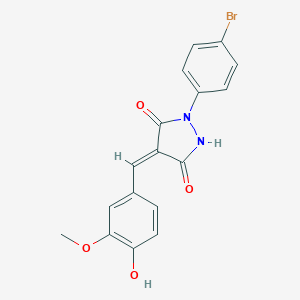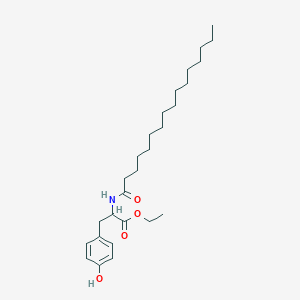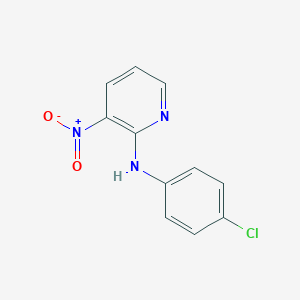![molecular formula C22H14BrNOS B400261 11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one](/img/structure/B400261.png)
11-(4-Bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV007127 is a compound identified as a potential drug candidate through the Medicines for Malaria Venture (MMV) initiative. It has shown promising activity against the malaria parasite Plasmodium falciparum, making it a significant focus of research in the fight against malaria .
Preparation Methods
The preparation of MMV007127 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for MMV007127 are designed to ensure high yield and purity, often involving multiple steps of purification and quality control .
Chemical Reactions Analysis
MMV007127 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV007127 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is used to investigate the effects of potential antimalarial drugs on the malaria parasite. In medicine, MMV007127 is being explored for its potential therapeutic applications in treating malaria. In industry, it is used in the development of new antimalarial drugs and formulations .
Mechanism of Action
The mechanism of action of MMV007127 involves its interaction with specific molecular targets within the malaria parasite. It disrupts key pathways and processes essential for the parasite’s survival and replication. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that MMV007127 interferes with the parasite’s protein synthesis and metabolic processes .
Comparison with Similar Compounds
MMV007127 is compared with other similar compounds to highlight its uniqueness. Similar compounds include MMV665886 and other antimalarial candidates identified by the Medicines for Malaria Venture. MMV007127 stands out due to its specific activity profile and potential for development into a therapeutic drug .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C22H14BrNOS |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
11-(4-bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H14BrNOS/c23-14-11-9-13(10-12-14)22-19-20(15-5-1-2-6-16(15)21(19)25)24-17-7-3-4-8-18(17)26-22/h1-12,22,24H |
InChI Key |
KYZUNOKYFLERCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B400180.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400181.png)
![(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B400184.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B400186.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B400188.png)
![4-{2-[(4-Chloro-2-methylphenoxy)acetyl]carbohydrazonoyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B400189.png)
![2-(4-chloro-2-methylphenoxy)-N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B400190.png)
![4-{2-[(4-Tert-butylphenoxy)acetyl]carbohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B400191.png)
![N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-METHOXYBENZAMIDE](/img/structure/B400193.png)

![2-chloro-N-{2-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B400197.png)

![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B400202.png)
